2-(2,3-Dichloro-phenoxy)-propylamine
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Overview
Description
2-(2,3-Dichloro-phenoxy)-propylamine is an organic compound characterized by the presence of a dichlorophenoxy group attached to a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichloro-phenoxy)-propylamine typically involves the reaction of 2,3-dichlorophenol with an appropriate propylamine derivative. One common method includes the nucleophilic substitution reaction where 2,3-dichlorophenol reacts with 3-chloropropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dichloro-phenoxy)-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxy-propylamines .
Scientific Research Applications
2-(2,3-Dichloro-phenoxy)-propylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 2-(2,3-Dichloro-phenoxy)-propylamine involves its interaction with specific molecular targets and pathways. In cancer research, it has been shown to induce apoptosis by down-regulating anti-apoptotic proteins such as Bcl-XL, leading to programmed cell death in cancer cells . The compound’s ability to disrupt cellular processes makes it a valuable tool in studying cell biology and developing new treatments.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with similar structural features but different applications.
2,3-Dichlorophenoxyacetic acid: Another herbicide with comparable chemical properties.
2,3-Dichloro-1,4-naphthoquinone: Used in antifungal research with structural similarities.
Uniqueness
2-(2,3-Dichloro-phenoxy)-propylamine is unique due to its specific combination of dichlorophenoxy and propylamine groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C9H11Cl2NO |
---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
2-(2,3-dichlorophenoxy)propan-1-amine |
InChI |
InChI=1S/C9H11Cl2NO/c1-6(5-12)13-8-4-2-3-7(10)9(8)11/h2-4,6H,5,12H2,1H3 |
InChI Key |
VKGSHPYPOHHBLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)OC1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
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